molecular formula C10H20N2OSSi B585140 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine CAS No. 1083059-77-1

5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine

Cat. No. B585140
CAS RN: 1083059-77-1
M. Wt: 244.428
InChI Key: QRMXUHUAXJBDLO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazol-2-amine with a tert-butyldimethylsilyl ether group attached to the 5-position via a methylene bridge . Thiazoles are aromatic heterocycles, and the tert-butyldimethylsilyl group is often used in organic synthesis as a protective group for alcohols .


Molecular Structure Analysis

The compound likely has a planar thiazole ring, with the TBDMS group adding significant steric bulk . The exact 3D conformation would depend on the specific interactions between these groups.


Chemical Reactions Analysis

Thiazoles can participate in a variety of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling . The TBDMS group can be removed under acidic conditions or with fluoride ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substitution pattern. Generally, we can expect that the compound is relatively stable, although the TBDMS group can be sensitive to acidic and fluoride conditions .

Scientific Research Applications

  • Synthesis and Crystallographic Analysis : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a derivative of the chemical structure , has been synthesized and analyzed through single-crystal X-ray diffraction, revealing its complex molecular geometry and potential for forming stable three-dimensional network structures (叶姣 et al., 2015).

  • Reactivity in Organic Synthesis : A study on the isomerization reaction of olefin using RuClH(CO)(PPh(3))(3) demonstrated the potential of tert-butyldiphenylsilyl compounds (similar in structure to the chemical ) in facilitating the migration of double bonds in molecules, highlighting its role in synthetic organic chemistry (Wakamatsu et al., 2000).

  • Structural Elucidation and Molecular Interactions : Studies on related thiazole compounds have detailed the molecular structure and intermolecular interactions, such as hydrogen bonding and molecular packing, emphasizing the importance of such compounds in understanding molecular assembly and interactions (D. Lynch & I. Mcclenaghan, 2004).

  • Chemical Reactions and Synthesis of Derivatives : Investigations into the reactivity of similar compounds have provided insights into the synthesis of novel derivatives and their potential applications in various fields like material science or pharmacology. For example, research on 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one explored its reactivity under various conditions, leading to the formation of different amides and potentially bioactive compounds (L. Mironovich & D. Shcherbinin, 2014).

Safety and Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard laboratory safety procedures should be followed when handling it .

Future Directions

The utility of this compound would likely depend on the specific context in which it’s being used. Thiazoles are found in many biologically active compounds, so it’s possible that this compound could have interesting biological activity. The use of the TBDMS group suggests that it might be an intermediate in a larger synthesis .

Mechanism of Action

properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMXUHUAXJBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727064
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083059-77-1
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(hydroxymethyl)-thiazol-2-ylamine (0.787 g, 6.05 mmol), TBDMSCl (1.003 g, 6.65 mmol) and imidazole (0.49 g, 7.26 mmol) in DMF (15 mL) is stirred at room temperature for 24 h. The reaction mixture is diluted with ether and water. The organic layer is washed with water (3×). The aqueous washings are backwashed with ether (2×). The organic layers are combined, dried over MgSO4 and condensed. The crude material is purified using a plug of silica and eluting with 1:1 petrol:ethyl acetate to give the product (0.656 g, 44%). 1H-NMR (400 MHz, d6-DMSO) =0.01 (s, 6H, 2×CH3), 0.82 (s, 9H, tBu), 4.61 (s, 2H, CH2), 4.74 (brs, 2H, NH2), 6.8 (s, 1H, CH). LCMS: Rt 2.62 min (92.7%). MS (MH+, m/z) 245.
Quantity
0.787 g
Type
reactant
Reaction Step One
Quantity
1.003 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%

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